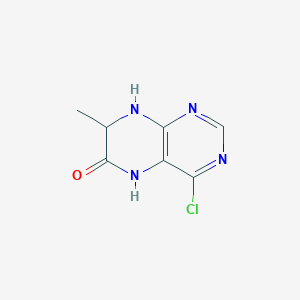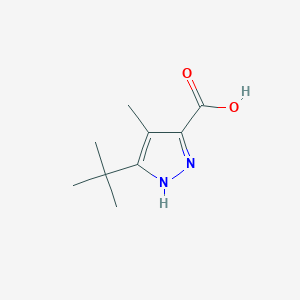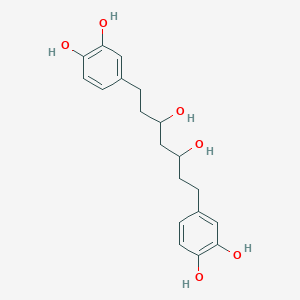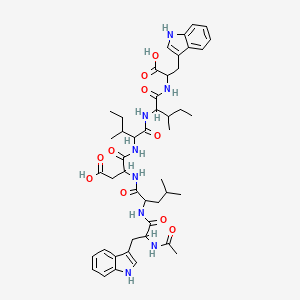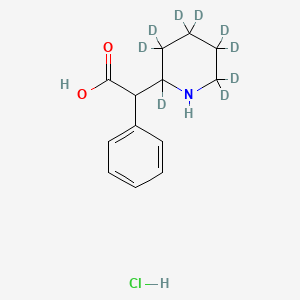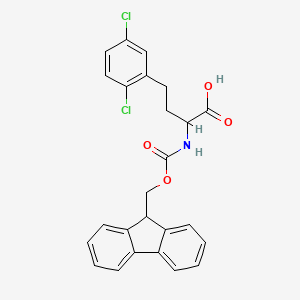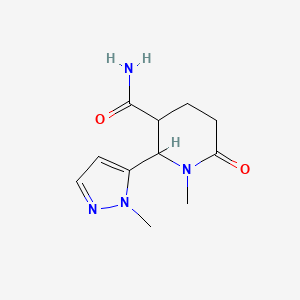![molecular formula C25H29NO6 B12307295 5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)
5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester is a derivative of glutamic acid, a key amino acid in biochemistry. This compound is widely used in peptide synthesis due to its ability to protect amine groups during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl ester makes it a valuable building block in the preparation of complex peptides and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the reaction of L-glutamic acid with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group .
Industrial Production Methods
In industrial settings, the production of N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Ester Hydrolysis: Hydrolysis of the tert-butyl ester to yield the free carboxylic acid.
Amide Bond Formation: Reaction with amines to form peptide bonds
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic conditions, such as trifluoroacetic acid (TFA), are used to hydrolyze the tert-butyl ester.
Amide Bond Formation: Coupling reagents like HATU or EDCI are used in the presence of bases like DIPEA
Major Products Formed
Fmoc Removal: Yields 2-methyl-L-glutamic acid 5-tert-butyl ester.
Ester Hydrolysis: Produces 2-methyl-L-glutamic acid.
Peptide Synthesis: Forms peptides with 2-methyl-L-glutamic acid residues
Scientific Research Applications
N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For the preparation of peptide conjugates with other bioactive molecules.
Material Science: In the development of peptide-based materials and nanostructures
Mechanism of Action
The primary mechanism of action of N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the amino acid, preventing unwanted side reactions during peptide bond formation. The tert-butyl ester protects the carboxyl group, allowing selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-glutamic acid 5-tert-butyl ester
- Fmoc-L-β-glutamic acid 5-tert-butyl ester
- Fmoc-L-aspartic acid 4-tert-butyl ester
Uniqueness
N-Fmoc-2-methyl-L-glutamic acid 5-tert-butyl ester is unique due to the presence of the 2-methyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the peptides synthesized using this building block .
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-24(2,3)32-21(27)13-14-25(4,22(28)29)26-23(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
InChI Key |
VQJPOKXHUZJEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


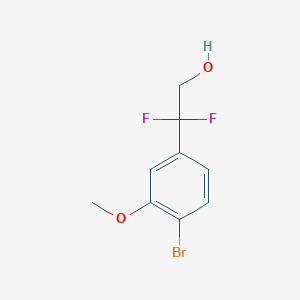
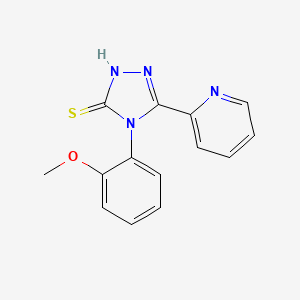
![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)
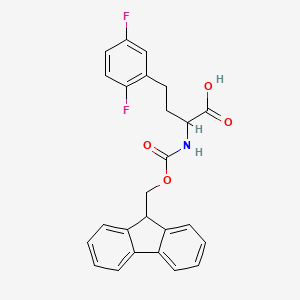
![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)
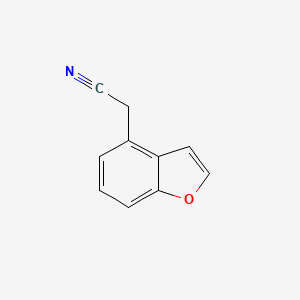
![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)
